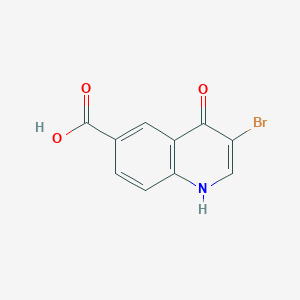

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

3-bromo-4-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-4-12-8-2-1-5(10(14)15)3-6(8)9(7)13/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZONDVBUJOUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700086 | |

| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065088-02-9 | |

| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that compounds similar to 3-bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid exhibit significant antibacterial properties. This class of compounds has been studied for their effectiveness against various bacterial strains, making them potential candidates for antibiotic development . The mechanism of action often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

Pharmaceutical Intermediate

The compound serves as an intermediate in the synthesis of other pharmaceutical agents. Its derivatives are explored for their therapeutic potential in treating infections and other diseases. For instance, modifications to the quinoline structure can lead to enhanced activity against resistant bacterial strains .

Material Science

Dye and Pigment Production

Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes and pigments. The compound's ability to absorb specific wavelengths of light makes it suitable for applications in textiles and coatings .

Polymer Chemistry

In polymer science, derivatives of this compound are investigated for their role in creating functionalized polymers with specific properties such as increased thermal stability and enhanced electrical conductivity. These materials could be applied in electronics and nanotechnology .

Research Tool

Biochemical Studies

The compound is often used as a research tool in biochemical studies to understand the interactions between small molecules and biological macromolecules. Its ability to modulate enzyme activity makes it valuable in drug discovery processes where screening for potential inhibitors is crucial .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reference material in various assays. Its well-defined chemical properties allow for accurate quantification in complex mixtures .

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial efficacy of synthesized derivatives of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that certain modifications significantly increased potency compared to traditional antibiotics, suggesting a promising avenue for new drug development.

Case Study 2: Polymer Development

Another research focused on incorporating 3-bromo-4-oxo-1,4-dihydroquinoline derivatives into polymer matrices to enhance their mechanical properties and thermal stability. The resulting materials demonstrated improved performance metrics suitable for high-temperature applications.

Mechanism of Action

The mechanism by which 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the inhibition of specific biological processes. For example, it may inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with modifications at positions 3, 4, 6, and 7 exhibit distinct physicochemical and functional properties. Below is a systematic comparison:

Substituent Position and Type

- 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 302553-00-0, Similarity: 0.93) Differs in bromine placement (position 6 vs. 3). The carboxylic acid at position 3 may reduce solubility compared to the 6-carboxylic acid analog due to steric hindrance near the heterocyclic nitrogen .

- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 208580-23-8, Similarity: 0.98) Bromine at position 7 and an ethyl ester at position 3. The ester group acts as a prodrug form, enhancing membrane permeability compared to the free carboxylic acid in the target compound .

- 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS: 417721-34-7) Methoxy substituent at position 7 instead of bromine at 3. Methoxy’s electron-donating effect increases solubility in polar solvents, contrasting with bromine’s electron-withdrawing nature .

Ring Saturation and Functional Groups

- 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 264276-41-7) Partially saturated tetrahydroquinoline ring with a ketone at position 2.

- 4-Bromoquinoline-6-carboxylic acid (CAS: 219763-87-8) Fully aromatic quinoline lacking the 4-oxo and 1,4-dihydro groups. Absence of the 4-oxo group eliminates hydrogen-bonding sites critical for metal chelation (e.g., Mg²⁺ in enzyme inhibition) .

Physicochemical Properties

- Solubility and Dissociation: The target compound’s solubility is pH-dependent, as seen in structurally related 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (). Piperazinyl groups enhance aqueous solubility, whereas bromine at position 3 may reduce it due to increased hydrophobicity . Ethyl ester derivatives (e.g., Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate) exhibit higher lipophilicity (logP) than carboxylic acid analogs, favoring cellular uptake .

- Thermal Stability: Melting points are unreported for the target compound, but tetrahydroquinoline analogs (e.g., 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid) show stability up to 95% purity under dry storage .

Tabulated Comparison of Key Compounds

Biological Activity

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of 1,4-dihydroquinoline derivatives, which have been studied for their potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_6BrN_1O_3, with a molecular weight of approximately 270.06 g/mol. The presence of the bromine atom and carboxylic acid group contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies involving systemic infections in mice, the compound demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its antibacterial effects is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition disrupts DNA synthesis, leading to bacterial cell death .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It has been reported to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests a possible application in treating inflammatory diseases .

Study on Antimicrobial Efficacy

In a comparative study involving various quinoline derivatives, this compound was found to exhibit superior activity against Gram-positive bacteria compared to traditional antibiotics like oxolinic acid. The study highlighted its potential as an alternative treatment option for resistant bacterial infections .

In Vivo Efficacy

A study conducted on mice infected with Staphylococcus aureus showed that administration of the compound led to a significant reduction in mortality rates compared to untreated controls. The compound was administered orally at specific intervals post-infection, demonstrating both efficacy and tolerability .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-substituted-4-oxo-1,4-dihydroquinoline-6-carboxylic acids typically follows a Gould-Jacobs type reaction or related ring-closure methodologies involving:

- Functionalization of an aromatic precursor (e.g., 3-bromoanthranilic acid or its derivatives)

- Formation of an amide or ester intermediate

- Cyclization under basic or acidic conditions to form the quinoline ring system

- Subsequent modifications such as halogenation or substitution at specific positions

Detailed Preparation Steps

Starting Materials and Initial Functionalization

- Starting Material : 3-Bromoanthranilic acid or 3-bromo-substituted benzoyl derivatives are commonly used as precursors to introduce the bromine atom at position 3.

- Functionalization : The carboxylic acid group at position 6 is often introduced or retained from the starting material. The keto group at position 4 is formed during ring closure.

Formation of Key Intermediates

- Treatment of the starting acid with reagents such as triethyl orthoformate and acetic anhydride facilitates the formation of reactive intermediates (e.g., amides or esters).

- Amines (e.g., cyclopropylamine in related syntheses) are used to form amide intermediates that are crucial for ring closure.

- For example, in a related quinoline synthesis, the intermediate ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitrobenzoyl)-3-ethoxyacrylate was reacted with cyclopropylamine in t-butanol at 45 °C for 3 hours to form an amide intermediate.

Ring Closure

- Cyclization to form the quinoline ring is achieved by treatment with a strong base such as potassium t-butoxide in t-butanol at elevated temperatures (50–60 °C) for several hours (e.g., 5 hours).

- This step converts the amide intermediate into the 4-oxo-1,4-dihydroquinoline core.

- After cyclization, the product is often precipitated by acidification (e.g., with hydrochloric acid) and isolated by filtration.

Hydrolysis and Purification

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amide formation | Triethyl orthoformate, acetic anhydride, cyclopropylamine in t-butanol | 45 °C | 3 h | Not specified | Formation of amide intermediate |

| Ring closure | Potassium t-butoxide in t-butanol | 50–60 °C | 5 h | 75–85 (typical) | Cyclization to 4-oxo-1,4-dihydroquinoline |

| Hydrolysis | 4N HCl or 10% NaOH aqueous solution | 100 °C | 2–4 h | 70–90 | Conversion to carboxylic acid |

| Purification | Recrystallization, column chromatography | Room temperature | Variable | Purity >95% | Solvent systems: DCM, toluene, hexane |

Alternative Synthetic Approaches

- N-Alkylation of Isatoic Anhydride : For related quinoline derivatives, N-alkylation of isatoic anhydride with alkyl halides under basic conditions (e.g., sodium hydride in DMF) followed by cyclization has been reported.

- Coupling Reactions : Amines can be coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acids using coupling reagents like polystyrene-supported 1-hydroxy-1H-benzotriazole (HOBt) and PyBOP, facilitating the synthesis of various substituted quinoline derivatives.

Research Findings and Optimization Notes

- The choice of solvent (t-butanol, DMF) and base (potassium t-butoxide, sodium hydride) critically affects the efficiency of ring closure and yields.

- Reaction temperatures between 45 °C and 100 °C are optimal for amide formation and hydrolysis steps.

- Purification by column chromatography using silica gel with mixed solvent systems (e.g., toluene:hexane:ether) yields high purity products.

- The presence of electron-withdrawing groups (e.g., bromine at position 3) influences the reactivity and stability of intermediates, requiring careful control of reaction conditions.

Summary Table of Preparation Methodology

| Stage | Key Reagents/Conditions | Purpose | Typical Outcome |

|---|---|---|---|

| Starting Material | 3-Bromoanthranilic acid or derivative | Source of quinoline scaffold | Substituted aromatic precursor |

| Intermediate Formation | Triethyl orthoformate, acetic anhydride, amines (e.g., cyclopropylamine) | Amide/ester intermediate formation | Reactive intermediate |

| Ring Closure | Potassium t-butoxide, t-butanol, heat | Cyclization to quinoline core | 4-oxo-1,4-dihydroquinoline |

| Hydrolysis | Aqueous acid/base, heat | Conversion to carboxylic acid | Target acid compound |

| Purification | Recrystallization, chromatography | Product isolation and purification | Pure 3-bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid |

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid?

Methodological Answer:

A common approach involves multi-step synthesis starting with halogenation and cyclization reactions. For example:

- Step 1 : Bromination of a quinoline precursor at the 3-position using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

- Step 2 : Oxidation of the 4-position to introduce the oxo group, often using KMnO₄ or CrO₃ in acidic media .

- Step 3 : Functionalization of the 6-position with a carboxylic acid group via hydrolysis of a nitrile or ester intermediate .

Key Considerations : Monitor reaction intermediates via TLC or HPLC to avoid over-bromination or side reactions.

Advanced: How can computational methods like DFT aid in understanding the reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can:

- Predict electron density maps to identify reactive sites (e.g., electrophilic bromine at C3 or nucleophilic oxygen at C4) .

- Simulate substitution reactions by analyzing transition states and activation energies for bromine replacement with other groups (e.g., amino, alkyl) .

- Evaluate solvent effects on stability using polarizable continuum models (PCM) .

Application Tip : Combine DFT with experimental IR/Raman spectroscopy to validate vibrational modes and charge distribution .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to confirm bromine (C3) and carboxylic acid (C6) positions. The deshielding effect of bromine causes distinct downfield shifts .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for C4-oxo and C6-carboxylic acid) and O-H bonds (~2500-3000 cm⁻¹ for carboxylic acid) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 296.98 for C₁₀H₇BrNO₃) and fragmentation patterns .

Advanced: How does structural modification at the 3-bromo or 6-carboxylic acid positions affect antibacterial activity?

Methodological Answer:

- Bromine Replacement : Substituting Br with electron-withdrawing groups (e.g., Cl, NO₂) enhances DNA gyrase inhibition but may reduce solubility. Conversely, amino groups improve bioavailability but lower target affinity .

- Carboxylic Acid Derivatization : Esterification (e.g., ethyl ester) increases cell membrane permeability, while amidation can enhance selectivity for bacterial topoisomerases .

Case Study : Fluoroquinolone derivatives (e.g., ciprofloxacin) show that bromine at C3 and a free carboxylic acid at C6 are critical for Gram-negative activity .

Contradiction Analysis: Why do some studies report inconsistent yields in the synthesis of this compound?

Methodological Answer:

Discrepancies arise from:

- Reaction Conditions : Bromination at C3 is highly sensitive to temperature. Excess bromine at >60°C leads to di-brominated byproducts, reducing yields .

- Purification Challenges : The carboxylic acid group at C6 can form salts with metal catalysts (e.g., Cr from oxidation steps), requiring careful pH adjustment during extraction .

Resolution : Optimize stepwise yields via DoE (Design of Experiments) and use LC-MS to track impurities .

Advanced: What strategies improve the compound’s stability in aqueous solutions for biological assays?

Methodological Answer:

- pH Control : Maintain pH 6–7 to prevent decarboxylation at C6. Use buffered solutions (e.g., PBS) .

- Chelation : Add EDTA to sequester metal ions that catalyze degradation of the oxo group at C4 .

- Lyophilization : Store as a lyophilized powder to avoid hydrolysis, reconstituting in DMSO for in vitro assays .

Basic: What are the key differences between this compound and structurally similar quinolones?

Methodological Answer:

Compare with:

- Norfloxacin : Lacks the bromine at C3 but has a fluorine at C6, reducing halogen-bonding interactions with DNA gyrase .

- Ciprofloxacin : The cyclopropyl group at N1 enhances Gram-positive activity, whereas the bromine here may improve binding to mutant enzymes .

Structural Insight : The 3-bromo-4-oxo motif increases steric bulk, potentially hindering efflux pump recognition in resistant strains .

Advanced: How can molecular docking predict binding modes of this compound with bacterial targets?

Methodological Answer:

- Target Selection : Use crystal structures of DNA gyrase (PDB: 1KZN) or topoisomerase IV (PDB: 3FV5) .

- Docking Workflow :

- Prepare the ligand (protonate carboxylic acid at C6 and optimize tautomers for the 4-oxo group).

- Define the binding pocket (e.g., catalytic tyrosine region in gyrase).

- Use AutoDock Vina or Schrödinger Glide to score binding affinities .

Validation : Cross-check with MIC (Minimum Inhibitory Concentration) assays against E. coli or S. aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.